molecular formula C18H13N3O5S2 B054225 4-Isothiocyanate-piretanide CAS No. 120749-13-5

4-Isothiocyanate-piretanide

Cat. No. B054225
M. Wt: 415.4 g/mol
InChI Key: LHAQGDNTMHFRAI-UHFFFAOYSA-N
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Description

4-Isothiocyanate-piretanide, also known as 4-(4-isothiocyanatephenoxy)-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid, is a chemical compound with the molecular formula C18H13N3O5S2 and a molecular weight of 415.44 .


Synthesis Analysis

The synthesis of isothiocyanates, including 4-Isothiocyanate-piretanide, involves the use of elemental sulfur . A novel method has been developed for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

Isothiocyanates are small molecular compounds with the structure of –N=C=S . They are formed in a bioconversion process with glucosinolates as the substrate and catalyzed with β-thioglucosidase .


Chemical Reactions Analysis

Isothiocyanates, including 4-Isothiocyanate-piretanide, can be synthesized through various chemical reactions. One of the key stages in photo- or electrochemical thiocyanation is the generation of SCN radical via one-electron oxidation of SCN anion, followed by its addition to the substrate .

Safety And Hazards

While specific safety and hazard information for 4-Isothiocyanate-piretanide is not available, isothiocyanates are known to be powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation .

Future Directions

The future research of isothiocyanates, including 4-Isothiocyanate-piretanide, is likely to focus on their diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties . Further studies are needed to explore their potential applications in food products and pharmaceuticals .

properties

IUPAC Name

4-(4-isothiocyanatophenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c19-28(24,25)16-10-12(18(22)23)9-15(21-7-1-2-8-21)17(16)26-14-5-3-13(4-6-14)20-11-27/h1-10H,(H,22,23)(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAQGDNTMHFRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152998
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanate-piretanide

CAS RN

120749-13-5
Record name 4-Isothiocyanate-piretanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120749135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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